1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane
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Overview
Description
1,4-Di(propan-2-yl)bicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes two isopropyl groups attached to a bicyclo[310]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with cyclopropylanilines in the presence of an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing bioactive molecules.
Materials Science: Its bicyclic framework can be used in the development of new materials with specific properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane involves its interaction with molecular targets through its bicyclic structure. The specific pathways and targets depend on the context of its application, such as binding to enzymes or receptors in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Cyclopropyl derivatives: Compounds with cyclopropyl groups attached to various frameworks.
Uniqueness
1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of two isopropyl groups, which confer distinct chemical and physical properties compared to other bicyclic compounds.
Properties
CAS No. |
821771-26-0 |
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Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
1,4-di(propan-2-yl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H22/c1-8(2)10-5-6-12(9(3)4)7-11(10)12/h8-11H,5-7H2,1-4H3 |
InChI Key |
XXOSTWOXLJFWBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(C1C2)C(C)C |
Origin of Product |
United States |
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